![molecular formula C20H21NO4 B14206323 2-Pyrrolidinone, 5-hydroxy-1-[2-(4-methoxy-9H-xanthen-9-yl)ethyl]- CAS No. 820210-94-4](/img/structure/B14206323.png)
2-Pyrrolidinone, 5-hydroxy-1-[2-(4-methoxy-9H-xanthen-9-yl)ethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyrrolidinone, 5-hydroxy-1-[2-(4-methoxy-9H-xanthen-9-yl)ethyl]- is a complex organic compound with the molecular formula C20H21NO4. This compound is part of the pyrrolidinone family, which is known for its diverse biological activities and applications in medicinal chemistry. Pyrrolidinones are five-membered lactams that are present in both natural and synthetic compounds, making them versatile lead compounds for designing powerful bioactive agents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyrrolidinone, 5-hydroxy-1-[2-(4-methoxy-9H-xanthen-9-yl)ethyl]- typically involves the reaction of N-methyl-2-pyrrolidinone with hydrogen peroxide, followed by hydrolysis . This method is commonly used due to its efficiency and the high yield of the desired product.
Industrial Production Methods: Industrial production of pyrrolidinones, including 2-Pyrrolidinone, 5-hydroxy-1-[2-(4-methoxy-9H-xanthen-9-yl)ethyl]-, often involves the treatment of aqueous gamma-butyrolactone with ammonia at high temperatures and pressures over solid magnesium silicate catalysts . This process is carried out in a tubular reactor packed with the solid catalyst, achieving product yields of 75-85% .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Pyrrolidinone, 5-hydroxy-1-[2-(4-methoxy-9H-xanthen-9-yl)ethyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with specific properties .
Common Reagents and Conditions: Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
2-Pyrrolidinone, 5-hydroxy-1-[2-(4-methoxy-9H-xanthen-9-yl)ethyl]- has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a precursor for various bioactive compounds with antimicrobial, anticancer, and anti-inflammatory properties . In medicine, it is investigated for its potential therapeutic effects, including its use in drug development for treating various diseases . Industrially, it is used as a solvent, surfactant, and catalyst in the production of detergents, pigments, and dyes .
Wirkmechanismus
The mechanism of action of 2-Pyrrolidinone, 5-hydroxy-1-[2-(4-methoxy-9H-xanthen-9-yl)ethyl]- involves its interaction with specific molecular targets and pathways in the body. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth, reduction of inflammation, or induction of cell death in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 2-Pyrrolidinone, 5-hydroxy-1-[2-(4-methoxy-9H-xanthen-9-yl)ethyl]- include other pyrrolidinone derivatives such as N-methyl-2-pyrrolidinone, 2-pyrrolidone, and 5-hydroxy-2-pyrrolidinone . These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activity and applications.
Uniqueness: The uniqueness of 2-Pyrrolidinone, 5-hydroxy-1-[2-(4-methoxy-9H-xanthen-9-yl)ethyl]- lies in its specific substituents, which confer distinct properties and enhance its potential as a bioactive agent. The presence of the 4-methoxy-9H-xanthen-9-yl group, in particular, contributes to its unique chemical and biological characteristics .
Eigenschaften
CAS-Nummer |
820210-94-4 |
|---|---|
Molekularformel |
C20H21NO4 |
Molekulargewicht |
339.4 g/mol |
IUPAC-Name |
5-hydroxy-1-[2-(4-methoxy-9H-xanthen-9-yl)ethyl]pyrrolidin-2-one |
InChI |
InChI=1S/C20H21NO4/c1-24-17-8-4-6-15-13(11-12-21-18(22)9-10-19(21)23)14-5-2-3-7-16(14)25-20(15)17/h2-8,13,18,22H,9-12H2,1H3 |
InChI-Schlüssel |
JBQSHELFXFVLRP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC2=C1OC3=CC=CC=C3C2CCN4C(CCC4=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,7,8,9-Tetrahydrooxepino[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14206240.png)
![Pyrimidine, 2-[[2,2-bis(3-methylphenyl)ethenyl]thio]-](/img/structure/B14206257.png)
![Benzamide, N-[2-(2,5-dichlorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14206259.png)
![6-[5-(2-Phenylethenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14206267.png)
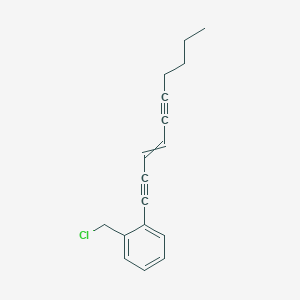
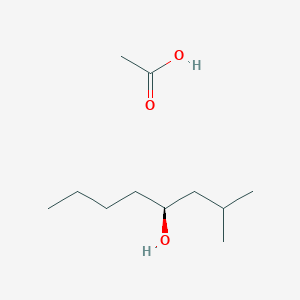
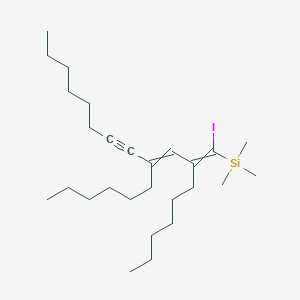
![Phosphonic acid, [bis(4-fluorophenyl)methyl]-, dimethyl ester](/img/structure/B14206284.png)
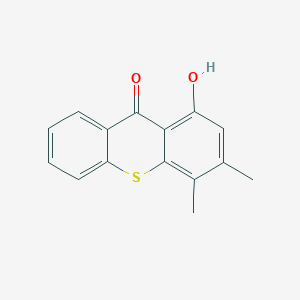
![[1-(Bromomethyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol](/img/structure/B14206299.png)
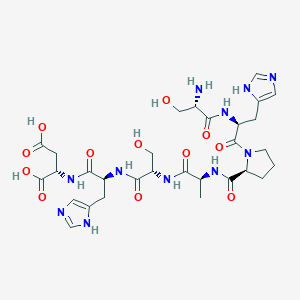
![N-{4-[(Prop-2-en-1-yl)oxy]phenyl}-2-sulfanylacetamide](/img/structure/B14206307.png)
![6-[4-(5-Phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)-2,4-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14206311.png)
![2,3-Bis{[6-(2-methoxyethoxy)hexyl]sulfanyl}but-2-enedinitrile](/img/structure/B14206313.png)
